molecular formula C26H35NO3 B14194628 tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate CAS No. 920982-59-8

tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate

Cat. No.: B14194628
CAS No.: 920982-59-8
M. Wt: 409.6 g/mol
InChI Key: MIHHRPFVINHQPN-UHFFFAOYSA-N
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Description

tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique properties, including excellent optoelectronic properties, high charge carrier mobility, and good morphological stability .

Preparation Methods

The synthesis of tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate typically involves the reaction of 9-octyl-9H-carbazole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified using column chromatography to obtain the desired compound in high yield.

Chemical Reactions Analysis

tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate involves its interaction with molecular targets and pathways within cells. The compound can interact with specific proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate can be compared with other carbazole derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting properties and applications.

Properties

CAS No.

920982-59-8

Molecular Formula

C26H35NO3

Molecular Weight

409.6 g/mol

IUPAC Name

tert-butyl 2-(9-octylcarbazol-2-yl)oxyacetate

InChI

InChI=1S/C26H35NO3/c1-5-6-7-8-9-12-17-27-23-14-11-10-13-21(23)22-16-15-20(18-24(22)27)29-19-25(28)30-26(2,3)4/h10-11,13-16,18H,5-9,12,17,19H2,1-4H3

InChI Key

MIHHRPFVINHQPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)OC(C)(C)C

Origin of Product

United States

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